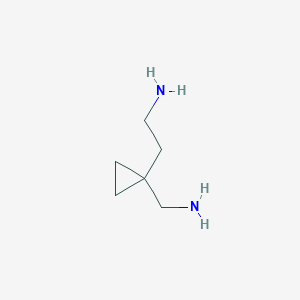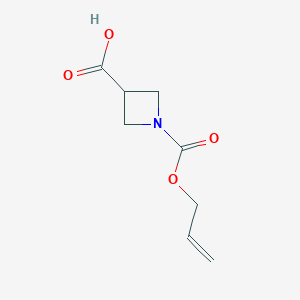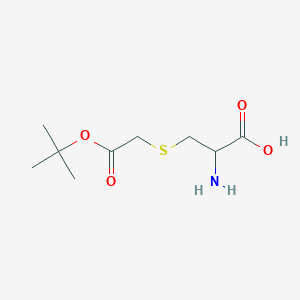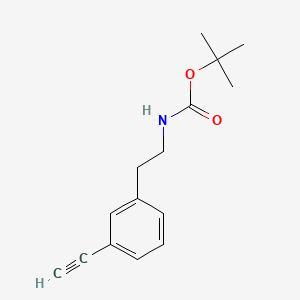
tert-Butyl 3-ethynylphenethylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 3-ethynylphenethylcarbamate: is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis as protecting groups for amines. This particular compound features a tert-butyl group, an ethynyl group, and a phenethyl group, making it a versatile molecule in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-ethynylphenethylcarbamate typically involves the reaction of 3-ethynylphenethylamine with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: tert-Butyl 3-ethynylphenethylcarbamate can undergo oxidation reactions, particularly at the ethynyl group, leading to the formation of various oxidized products.
Reduction: The compound can also be reduced, especially at the ethynyl group, to form ethyl derivatives.
Substitution: Substitution reactions can occur at the phenyl ring or the ethynyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products:
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Reduced derivatives such as ethyl-substituted compounds.
Substitution: Substituted phenyl derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: tert-Butyl 3-ethynylphenethylcarbamate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is used in the development of new synthetic methodologies.
Biology: In biological research, this compound is used as a probe to study enzyme mechanisms and interactions. It can be used to modify proteins and peptides, aiding in the study of their structure and function.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and synthesis of new drugs. Its unique structure allows it to interact with various biological targets, making it a valuable tool in drug discovery.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used in the development of new polymers and coatings.
Wirkmechanismus
The mechanism of action of tert-Butyl 3-ethynylphenethylcarbamate involves its interaction with specific molecular targets. The ethynyl group can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with enzymes, proteins, and other biomolecules, modulating their activity and function. The tert-butyl group provides steric hindrance, influencing the compound’s reactivity and selectivity.
Vergleich Mit ähnlichen Verbindungen
tert-Butyl N-(2,3-dihydroxypropyl)carbamate: This compound features a dihydroxypropyl group instead of an ethynyl group, making it more hydrophilic and suitable for different applications.
tert-Butyl (3-oxocyclobutyl)carbamate: This compound has a cyclobutyl group, which imparts different steric and electronic properties compared to the ethynyl group.
tert-Butyl N-(2,3-dihydroxypropyl)carbamate: This compound is used in mass spectrometric analysis and has different functional groups compared to tert-Butyl 3-ethynylphenethylcarbamate.
Uniqueness: this compound is unique due to its combination of a tert-butyl group, an ethynyl group, and a phenethyl group. This unique structure imparts specific reactivity and selectivity, making it valuable in various chemical and biological applications.
Eigenschaften
Molekularformel |
C15H19NO2 |
|---|---|
Molekulargewicht |
245.32 g/mol |
IUPAC-Name |
tert-butyl N-[2-(3-ethynylphenyl)ethyl]carbamate |
InChI |
InChI=1S/C15H19NO2/c1-5-12-7-6-8-13(11-12)9-10-16-14(17)18-15(2,3)4/h1,6-8,11H,9-10H2,2-4H3,(H,16,17) |
InChI-Schlüssel |
CGTLBTLRQFPMKP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NCCC1=CC(=CC=C1)C#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Oxaspiro[5.5]undecan-7-amine hydrochloride](/img/structure/B13508734.png)
![(3R)-7-bromo-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-3-carboxylic acid](/img/structure/B13508753.png)
![2-{4-[(Tert-butoxy)carbonyl]piperazin-1-yl}-2-cyclopentylaceticacid](/img/structure/B13508756.png)
![1-[4-(Methylamino)piperidin-1-yl]ethan-1-one dihydrochloride](/img/structure/B13508760.png)
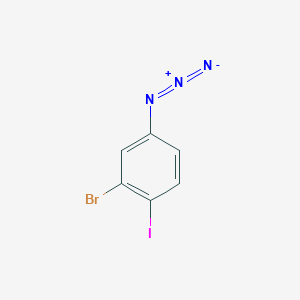
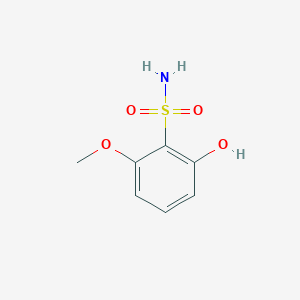

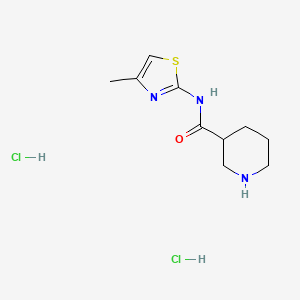
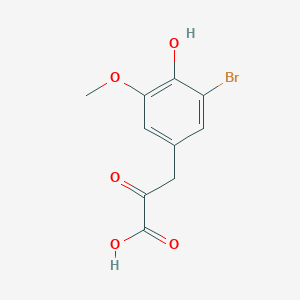
![4-[(2-Methoxyethyl)carbamoyl]benzoicacid](/img/structure/B13508791.png)
